molecular formula C16H13NO5S4 B2485787 methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421527-88-9

methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2485787
CAS No.: 1421527-88-9
M. Wt: 427.52
InChI Key: USCCNJUBCWXCGL-UHFFFAOYSA-N
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Description

Methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H13NO5S4 and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Palladium‐Catalyzed Arylation : A study by Bheeter et al. (2013) demonstrated the use of thiophene-2-carboxylates for palladium-catalyzed direct regiospecific arylation. This method allows for the coupling of thiophene derivatives with aryl/heteroaryl bromides under in situ decarboxylation, leading to 5-arylated thiophene derivatives with potential for further modification and application in various fields, including material science and pharmacology (Bheeter, Bera, & Doucet, 2013).

Cross-Dehydrogenative Coupling : The cross-dehydrogenative coupling (CDC) of thiophenols with active methylene compounds, promoted by Cs2CO3 and using air as the oxidant, was explored by Chen et al. (2017). This process facilitates the construction of carbon–sulfur bonds, leading to α-sulfenylated carbonyl compounds, showcasing the compound's utility in synthetic chemistry (Chen, Wang, Wen, Huang, Yan, & Zeng, 2017).

Material Science and Photodegradation

Photochemical Degradation of Oil Components : Andersson and Bobinger (1996) investigated the photochemical degradation of crude oil components, specifically methylated benzothiophenes. Their work provides insights into the environmental fate of thiophene-containing compounds following oil spills, elucidating the oxidative degradation pathways leading to simpler sulfur-containing acids (Andersson & Bobinger, 1996).

Safety and Hazards

While specific safety and hazard information for “methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is not available in the retrieved resources, it is generally recommended to handle organic compounds with care, avoiding contact with skin and eyes, and inhalation of vapors .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S4/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCCNJUBCWXCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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